Asarone

Description

alpha-Asarone has been reported in Perilla frutescens, Asarum hypogynum, and other organisms with data available.

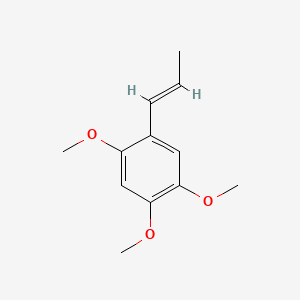

structure in Merck Index, 9th ed, #847

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trimethoxy-5-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFAZBXYICVSKP-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Record name | asarone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Asarone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871878 | |

| Record name | Isoasaron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Fine faintly yellow crystals; [MSDSonline], Solid | |

| Record name | trans-Asarone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Isoasarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

296 °C @ 760 MM HG | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Yellow to medium brown, moderately viscous liquid with a pleasant, spicy aromatic odor. Acid value: max 4. Ester value: 3-20. Solubility 1 vol in 5 vol of 90% ethanol; solutions may be turbid /cis-asarone/, Practically insol in water; sol in alcohol, ether, glacial acetic acid, carbon tetrachloride, chloroform, petroleum ether | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0015 [mmHg] | |

| Record name | trans-Asarone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC NEEDLES FROM WATER, Needles from light petroleum | |

CAS No. |

2883-98-9, 494-40-6 | |

| Record name | Asarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2883-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002883989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azaron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoasaron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trimethoxy-5-propenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-1,2,4-trimethoxy-5-prop-1-enylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ASARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQY9PNE5FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Isoasarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62-63 °C, Crystals. MP: 67 °C. Insoluble in water; soluble in alcohol /isomer not specified/, 62 - 63 °C | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Isoasarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources of Asarone in Acorus Species

Introduction

The genus Acorus, commonly known as sweet flag, comprises a group of perennial, aromatic, rhizomatous plants that have been integral to traditional medicine systems for centuries, particularly in Ayurveda and Chinese medicine.[1] The significant pharmacological and, conversely, toxicological interest in these plants is largely due to a class of phenylpropanoid compounds known as asarones.[2][3] Asarone exists primarily in two isomeric forms, α-asarone (trans-isomer) and β-asarone (cis-isomer), which are the major constituents of the plant's essential oil.[2]

The concentration and isomeric ratio of this compound are highly variable and depend critically on the specific Acorus species and, most notably, its cytotype (ploidy level).[4][5][6] While asarones exhibit a range of beneficial pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects, concerns over the genotoxicity and carcinogenicity of β-asarone have led to restrictions on the use of this compound-rich Acorus preparations in food and medicine in many regions.[7][8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources of this compound in Acorus species. It details the distribution and chemotaxonomy of this compound, explores its biosynthetic origins, presents validated methodologies for its extraction and quantification, and discusses the key factors that influence its content. The objective is to equip researchers with the foundational knowledge and practical protocols necessary to accurately investigate and harness the properties of these complex natural compounds.

Distribution and Chemotaxonomy of this compound in Acorus

The this compound content in Acorus is not uniform and serves as a critical chemotaxonomic marker to differentiate between species and, more granularly, between different cytotypes within a species. The rhizome is the primary repository of this compound, containing significantly higher concentrations than the leaves.[1]

The Critical Role of Ploidy in Acorus calamus

Acorus calamus L. is the most studied species and exists in several ploidy levels: diploid (2n=24), triploid (3n=36), tetraploid (4x=48), and hexaploid (6x=72).[5][9] This genetic variation is the single most important determinant of this compound content and composition.[4][10]

-

Diploid (2x): These varieties, often found in North America and parts of Asia, are characterized by a very low to negligible β-asarone content (often 0-2%).[6][7] They are considered the safest for medicinal use.

-

Triploid (3x): Common in Europe, these plants show an intermediate β-asarone content, typically ranging from 3% to 19%.[6][7]

-

Tetraploid (4x): Predominantly found in India and other parts of Asia, tetraploid varieties contain the highest concentrations of β-asarone, which can constitute up to 96% of the essential oil.[4][6][7] These are the most toxic and are generally prohibited for internal use.

-

Hexaploid (6x): Less common, these populations, like diploid ones, have been found to exhibit low β-asarone concentrations.[4][10]

This strong correlation between ploidy and β-asarone content underscores the necessity of cytogenetic analysis when studying or sourcing A. calamus for research or product development.[4][7]

This compound in Other Acorus Species

While A. calamus is the most prominent, other species also contribute to the chemical diversity of asarones.

-

Acorus tatarinowii Schott: Often used in traditional Chinese medicine, this species is known to contain significant amounts of both α- and β-asarone. One study found its dried rhizome to contain approximately 7680 mg/kg of β-asarone and 679 mg/kg of α-asarone.[8]

-

Acorus gramineus Soland: This species is also utilized medicinally and contains asarones, though concentrations can be variable.

Comparative this compound Content

The following table summarizes representative data on β-asarone content across different Acorus calamus cytotypes and other species, illustrating the significant variations.

| Species/Cytotype | Plant Part | β-Asarone Content (% of Essential Oil) | β-Asarone Content (mg/g dry weight) | Geographic Origin (Typical) | Reference(s) |

| A. calamus (Diploid) | Rhizome | 0 - 2% | Low (e.g., 0.67%) | North America, East Asia | [6][7] |

| A. calamus (Triploid) | Rhizome | 3 - 19% | 6.45 - 9.96 (fresh) | Europe, India | [1][6][7] |

| A. calamus (Tetraploid) | Rhizome | 75 - 96% | Up to 71.54 | India, Indonesia | [4][9] |

| A. calamus (Hexaploid) | Rhizome | Low | Not widely reported | Indian Himalayan Region | [4][10] |

| A. tatarinowii | Rhizome | High | ~7.68 | China | [8] |

| A. calamus | Leaves | Lower than rhizome | 0.10 - 9.01 | N/A | [1] |

Note: Values are illustrative and can vary significantly based on specific accession, environmental conditions, and analytical methods used.

Biosynthesis of this compound

This compound is a phenylpropanoid, a large class of natural products derived from the amino acid phenylalanine. The biosynthetic pathway is a multi-step enzymatic process localized within the plant cells. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing low-asarone Acorus varieties.

The pathway begins with the conversion of phenylalanine to cinnamic acid, a gateway reaction for the entire phenylpropanoid cascade. Through a series of hydroxylations, methylations, and side-chain modifications, the aromatic ring and propenyl side chain of this compound are formed.

Caption: Simplified biosynthetic pathway of this compound from L-Phenylalanine.

Causality: The pathway initiates with Phenylalanine Ammonia-Lyase (PAL), a key regulatory enzyme. Subsequent steps involving hydroxylases (like C4H) and O-methyltransferases (OMTs) are critical for adding the characteristic methoxy groups to the phenyl ring. The final isomeric form (α- or β-) is determined by the stereochemistry of the double bond formation in the propenyl side chain.

Methodologies for Extraction and Analysis

Accurate and reproducible quantification of this compound is paramount for research, quality control, and safety assessment. This section details validated protocols for the extraction and analysis of this compound from Acorus rhizomes.

Experimental Workflow Overview

The overall process involves sample preparation, extraction of the essential oil or a solvent extract, followed by chromatographic separation and quantification.

Caption: General experimental workflow for this compound analysis.

Protocol: Steam Distillation for Essential Oil Extraction

Principle: This method leverages the volatility of this compound. Passing steam through the plant material vaporizes the essential oils, which are then condensed and collected.[11][12] It is the most common method for obtaining high-purity essential oil.[12]

Methodology:

-

Preparation: Weigh approximately 100 g of dried and powdered Acorus rhizome.[13] Comminuting the rhizomes to a powder significantly increases the oil yield compared to using sliced or whole rhizomes.[13]

-

Apparatus Setup: Place the powdered rhizome into the biomass flask of a Clevenger-type apparatus.[14] Fill the boiling flask with distilled water to about two-thirds capacity.[11]

-

Distillation: Heat the boiling flask to generate steam. Allow the steam to pass through the plant material for a minimum of 3-4 hours.[13][14] The optimal distillation time for maximizing yield is approximately 4 hours.[13]

-

Collection: The steam and volatilized oil will condense and collect in the graduated collection tube of the Clevenger apparatus. The oil, being less dense than water, will form a layer on top.

-

Separation & Drying: Carefully collect the oil layer. Dry the collected oil over anhydrous sodium sulfate to remove residual water. Store in a sealed, dark glass vial at 4°C.

-

Yield Calculation: Calculate the yield as (grams of oil / grams of dry plant material) x 100%. Yields can range from approximately 1.5% to over 6%, depending on the plant material and conditions.[13][15]

Protocol: Solvent Extraction

Principle: This method uses an organic solvent to dissolve this compound and other phytochemicals from the plant matrix. It is useful for obtaining a broader profile of compounds but requires further cleanup for analysis.

Methodology:

-

Preparation: Weigh 1.0 g of finely powdered, dried Acorus rhizome into a flask.

-

Extraction: Add 50 mL of a suitable solvent like ethanol or ethyl acetate.[16][17] A solid-to-solvent ratio of 1:50 (g/mL) has been shown to be efficient.[17]

-

Maceration/Sonication: Agitate the mixture for a set period. For enhanced efficiency, ultrasound-assisted extraction can be employed, which significantly improves yields.[17] A 30-minute extraction at 40-45°C is a good starting point.[17]

-

Filtration: Filter the mixture through a 0.45 µm membrane filter to remove solid plant material.[17]

-

Concentration: The solvent can be removed using a rotary evaporator to yield a crude extract. For direct analysis, the filtered solution can be appropriately diluted.

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the gold standard for separating and identifying volatile compounds like this compound. The gas chromatograph separates the components of the essential oil, and the mass spectrometer provides identification based on mass-to-charge ratio and fragmentation patterns, allowing for highly specific quantification.[6][16][18]

Methodology:

-

Standard Preparation: Prepare a stock solution of pure β-asarone and α-asarone standards in methanol or ethanol (e.g., 1 mg/mL). Create a series of working dilutions (e.g., 10 to 200 µg/mL) to generate a calibration curve.[17]

-

Sample Preparation: Dilute the extracted essential oil or solvent extract in a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the calibration curve.[16] For a typical essential oil, a 1:100 or 1:1000 dilution may be necessary.

-

GC-MS Parameters (Illustrative):

-

Injector: Split/splitless, 225-250°C.[16]

-

Carrier Gas: Helium, constant flow rate of ~1.0-1.2 mL/min.[6][16]

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 60-110°C, hold for 2 min, then ramp at 10-20°C/min to 250°C, and hold for 4-5 min.[16]

-

MS Detector: Electron Ionization (EI) at 70 eV. Can be run in full SCAN mode for identification or Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, monitoring the characteristic ion m/z 208.1 for this compound.[8]

-

-

Analysis: Inject 1 µL of the prepared sample.[16][17] Identify the this compound peaks by comparing their retention times and mass spectra to the pure standards. The retention time for β-asarone is typically around 6.9 minutes under certain conditions.[16]

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area onto this curve. Express the final result in mg/g of plant material or as a percentage of the essential oil.

Factors Influencing this compound Content

The significant variability in reported this compound levels is not arbitrary. It is the result of several interacting factors that researchers must control for or be aware of.

-

Genetics and Ploidy: As detailed in Section 1, the genetic makeup, specifically the ploidy level of A. calamus, is the primary determinant of β-asarone content.[4][5]

-

Geographical Origin: Accessions from different geographical locations show wide variation in this compound content, even within the same ploidy level.[4][9] This is likely due to a combination of genetic drift and adaptation to different environmental conditions (e.g., latitude, longitude, soil composition).[1][4]

-

Plant Part: The rhizome consistently contains the highest concentration of this compound and its essential oil.[1] Leaves contain significantly lower amounts.

-

Harvesting and Post-Harvest Processing: The age of the plant, time of harvest, and subsequent drying and storage conditions can impact the integrity and concentration of volatile compounds. Drying the rhizomes before distillation generally increases the relative oil yield.[1][15]

Conclusion

The study of this compound from Acorus species presents a fascinating intersection of phytochemistry, genetics, and pharmacology. For researchers in drug discovery and natural product science, a nuanced understanding of the sources and variability of this compound is essential. The high β-asarone content in tetraploid Acorus calamus poses significant toxicological risks, while diploid and hexaploid varieties offer a much safer profile for potential therapeutic development.

This guide has provided a framework for navigating this complexity. By integrating cytogenetic awareness with robust and validated analytical protocols, such as steam distillation followed by GC-MS analysis, researchers can confidently and accurately characterize their plant material. This rigorous approach is the bedrock of reproducible science and is indispensable for unlocking the therapeutic potential of Acorus species while ensuring safety and regulatory compliance.

References

-

Gurupadayya, B. M., et al. (2016). Gas Chromatographic Method for Analysis β-Asarone in Rhizome extracts of Acorus calamus and Their Microbiological Evaluation. Pharmaceutical Methods, 7(1). Available at: [Link]

-

Parveen, I., et al. (2015). High Levels of Diversity in the Phytochemistry, Ploidy and Genetics of the Medicinal Plant Acorus calamus L. Journal of Plant Biochemistry and Physiology. Available at: [Link]

-

Liew, Y. Z., et al. (2021). Ultrasound-Assisted Extraction of β-Asarone from Sweet Flag (Acorus calamus) Rhizome. Processes, 9(12), 2176. Available at: [Link]

-

Rao, A. S., et al. (2013). HPLC Profiling of Β-Asarone Content and Cytogenetic Studies of Medicinally Important Indian Acorus calamus l., Accessions. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 430-434. Available at: [Link]

-

Widmer, V., et al. (2005). Quantitative Determination of β-Asarone in Calamus by High-Performance Thin-Layer Chromatography. Journal of AOAC INTERNATIONAL, 88(5), 1562–1567. Available at: [Link]

-

Yaremenko, M. S., et al. (2019). Development of Method for Identification and Determination of limit Content of this compound in Acorus calamus Rhizomes. Research Journal of Pharmacy and Technology, 12(11), 5283-5287. Available at: [Link]

-

Parveen, I., et al. (2015). High Levels of Diversity in the Phytochemistry, Ploidy and Genetics of the Medicinal Plant Acorus calamus L. ResearchGate. Available at: [Link]

-

Parveen, I., et al. (2015). High Levels of Diversity in the Phytochemistry, Ploidy and Genetics of the Medicinal Plant Acorus calamus L. ResearchGate. Available at: [Link]

-

Devi, N. S., et al. (2024). GC-MS estimation of β-asarone in diploid Acorus calamus L. and its callus- mediated regeneration. Journal of Applied and Natural Science, 16(4), 1839-1846. Available at: [Link]

-

Hermes, L., et al. (2021). Quantitative Analysis of β-Asarone Derivatives in Acorus calamus and Herbal Food Products by HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 69(3), 1055–1064. Available at: [Link]

-

Vlase, L., et al. (2005). Comparison of GC-MS and TLC techniques for this compound isomers determination. Farmacia, 53(5). Available at: [Link]

-

TTB. (2025). SSD-TM-203 Analysis of Coumarin, beta-Asarone, and Thujone using GC/MS rev 8. Alcohol and Tobacco Tax and Trade Bureau. Available at: [Link]

-

Wikipedia. This compound. Available at: [Link]

-

University of Idaho. Essential Oils from Steam Distillation. Available at: [Link]

-

Timilsina, R., et al. (2022). Biological and Chemical Studies of Essential Oil and Extracts of Rhizome of Acorus calamus Linn. Journal of Chemistry and Natural Resources, 3(1), 1-8. Available at: [Link]

-

Wu, H., et al. (2022). Advances in extraction methods, chemical constituents, pharmacological activities, molecular targets and toxicology of volatile oil from Acorus calamus var. angustatus Besser. RSC Advances, 12(35), 22635-22653. Available at: [Link]

-

Krishnan, P., et al. (2023). Quantification of β-asarone content in Acorus calamus L., an aromatic medicinal plant from the Western Ghats. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

-

Liu, L., et al. (2015). Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products. Food and Chemical Toxicology, 80, 15-22. Available at: [Link]

-

Madhuri, K., et al. (2024). Variation of essential oil and β-Asarone content among sweet flag (Acorus calamus L.) Accessions. International Journal of Advanced Biochemistry Research, 8(10), 2394-2399. Available at: [Link]

-

Raal, A., et al. (2016). β-Asarone content and essential oil composition of Acorus calamus L. rhizomes from Estonia. Proceedings of the Estonian Academy of Sciences, 65(1), 57-63. Available at: [Link]

-

Sinha, A. K., et al. (2001). One step conversion of toxic beta-asarone from Acorus calamus into 1-(2,4,5-trimethoxyphenyl)-1,2-dihydroxypropane and asaronaldehyde occurring in Piper clusii. Natural Product Letters, 15(6), 439-44. Available at: [Link]

-

Raina, V. K., et al. (2013). Optimization of distillation conditions for better recovery of Acorus calamus L. essential oil. Journal of Spices and Aromatic Crops, 22(2), 155-160. Available at: [Link]

-

Ghaffar, A., et al. (2024). Kinetics of the essential oil hydrodistillation from sweet flag (Acorus calamus) rhizomes: comparison of basic models. Journal of the Science of Food and Agriculture. Available at: [Link]

-

ResearchGate. (n.d.). The chemical structure of β-Asarone. Available at: [Link]

Sources

- 1. biochemjournal.com [biochemjournal.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. longdom.org [longdom.org]

- 6. ukaazpublications.com [ukaazpublications.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytojournal.com [phytojournal.com]

- 10. researchgate.net [researchgate.net]

- 11. engineering.iastate.edu [engineering.iastate.edu]

- 12. Advances in extraction methods, chemical constituents, pharmacological activities, molecular targets and toxicology of volatile oil from Acorus calamus var. angustatus Besser - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nepjol.info [nepjol.info]

- 15. researchgate.net [researchgate.net]

- 16. phmethods.net [phmethods.net]

- 17. mdpi.com [mdpi.com]

- 18. Comparison of GC-MS and TLC techniques for this compound isomers determination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure of α-Asarone

Authored For: Drug Development and Scientific Research Professionals Preamble: This document provides a comprehensive chemical and structural analysis of α-asarone, a pharmacologically significant phenylpropanoid. The guide is structured to deliver foundational knowledge essential for researchers engaged in natural product chemistry, medicinal chemistry, and drug development, focusing on the causality behind its chemical properties and the methodologies for its characterization.

Core Chemical Identity and Nomenclature

α-Asarone is a naturally occurring organic compound belonging to the phenylpropanoid class, which are characterized by a C6-C3 carbon skeleton.[1][2] It is most notably isolated from the essential oils of plants in the Acorus and Asarum genera.[1][3] The molecule's precise arrangement of functional groups is critical to its biological activity, which includes neuroprotective, anticonvulsant, and anxiolytic effects.[3][4][5]

A clear understanding begins with its systematic nomenclature. The IUPAC name, 1,2,4-trimethoxy-5-[(E)-prop-1-enyl]benzene , precisely describes the molecular architecture.[1][4][6][7][8][9] This name deconstructs as follows:

-

Benzene: A central six-carbon aromatic ring.

-

1,2,4-trimethoxy: Three methoxy (-OCH₃) groups are attached to the benzene ring at the 1st, 2nd, and 4th carbon positions.

-

5-prop-1-enyl: A three-carbon propenyl side chain (-CH=CH-CH₃) is attached to the 5th position of the ring, with the double bond starting at the first carbon of the chain.

-

(E): This stereochemical descriptor from the Latin entgegen (opposite) specifies the geometry of the double bond in the propenyl chain. The highest priority substituents on each carbon of the double bond are on opposite sides, resulting in what is commonly known as the trans configuration.[4][10]

This trans configuration is the defining feature that distinguishes α-asarone from its geometric isomer, β-asarone, which possesses a cis or (Z)-configuration.[1] This structural nuance is not trivial; the isomers exhibit different biological and toxicological profiles, making accurate identification paramount.[2]

| Identifier | Value | Source |

| IUPAC Name | 1,2,4-trimethoxy-5-[(E)-prop-1-enyl]benzene | [1][4][8][9] |

| Common Synonyms | α-Asarone, trans-Asarone, (E)-Asarone | [4][7][10][11] |

| CAS Number | 2883-98-9 | [1][8][10][11] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][7][10][11] |

| Molecular Weight | 208.25 g/mol | [1][8][9][11] |

| Chemical Class | Phenylpropanoid | [1][2] |

Structural Elucidation and Physicochemical Implications

The functionality of α-asarone in a biological or chemical system is a direct result of its three-dimensional structure and the interplay of its constituent parts.

The Substituted Benzene Ring

The core of the molecule is an electron-rich aromatic ring. The three methoxy groups are strong activating groups, donating electron density into the ring via resonance. This increased nucleophilicity influences the molecule's reactivity in electrophilic aromatic substitution reactions and is a key factor in its metabolic pathways, often involving cytochrome P450 enzymes.[7][11]

The (E)-Propenyl Side Chain

The stereochemistry of the propenyl side chain is a critical determinant of the molecule's overall shape. The (E) or trans configuration results in a more linear and sterically unhindered side chain compared to the bent structure of the (Z) or cis isomer (β-asarone). This seemingly minor difference can dramatically alter how the molecule fits into the active site of a receptor or enzyme, providing a mechanistic basis for the observed differences in pharmacological activity and toxicity between the isomers.

Sources

- 1. Asarone - Wikipedia [en.wikipedia.org]

- 2. α-Asarone, β-asarone, and γ-asarone: Current status of toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | C12H16O3 | CID 636822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Alpha-Asarone - HerbPedia [herbpedia.wikidot.com]

- 8. alpha-Asarone | Fisher Scientific [fishersci.ca]

- 9. biorlab.com [biorlab.com]

- 10. caymanchem.com [caymanchem.com]

- 11. scbt.com [scbt.com]

An In-Depth Technical Guide to the Biological Activities of β-Asarone from Acorus calamus

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-asarone, a primary bioactive phenylpropanoid isolated from the rhizomes of Acorus calamus, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive exploration of the multifaceted biological activities of β-asarone, with a particular focus on its neuroprotective, anti-inflammatory, and anticancer effects. We delve into the molecular mechanisms underpinning these activities, elucidating the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK). This guide is designed to be a valuable resource for researchers, offering not only a thorough review of the current scientific literature but also detailed, field-proven experimental protocols for the investigation of β-asarone's therapeutic potential.

Introduction: β-Asarone, a Promising Phytochemical from Acorus calamus

Acorus calamus, commonly known as sweet flag, is a perennial medicinal and aromatic plant that has been utilized for centuries in traditional medicine systems.[1] Its rhizomes are a rich source of bioactive compounds, with β-asarone (cis-2,4,5-trimethoxy-1-allyl phenyl) being one of the most prominent and pharmacologically active constituents.[1] Preclinical studies, both in vitro and in vivo, have revealed a broad spectrum of biological activities for β-asarone, including neuroprotective, anti-inflammatory, anticancer, antioxidant, and anti-epileptic effects.[1][2] This guide will provide an in-depth analysis of the key biological activities of β-asarone, the molecular pathways it modulates, and detailed methodologies to facilitate further research and drug development efforts.

It is important to note that while β-asarone demonstrates significant therapeutic potential, concerns regarding its potential toxicity, including carcinogenicity and genotoxicity, have been raised, particularly at high doses and with prolonged exposure.[3] Therefore, a thorough understanding of its dose-dependent effects and safety profile is crucial for its development as a therapeutic agent.

Neuroprotective Activities of β-Asarone

A growing body of evidence highlights the potent neuroprotective effects of β-asarone, suggesting its potential as a therapeutic candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] The neuroprotective mechanisms of β-asarone are multifaceted, involving the mitigation of oxidative stress, reduction of neuroinflammation, and modulation of key signaling pathways that promote neuronal survival.[1]

Mechanistic Insights into Neuroprotection

β-asarone exerts its neuroprotective effects through the modulation of several critical signaling pathways:

-

PI3K/Akt/mTOR Pathway: β-asarone has been shown to activate the PI3K/Akt/mTOR signaling cascade, a crucial pathway for promoting cell survival and inhibiting apoptosis.[4] Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins, thereby protecting neurons from cell death.[4]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key player in neuronal survival and synaptic plasticity. β-asarone has been reported to activate the ERK/CREB/BDNF pathway, which is essential for enhancing memory function and protecting neurons.[1]

-

Inhibition of Neuroinflammation: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative diseases. β-asarone has demonstrated potent anti-inflammatory effects in the central nervous system by inhibiting the production of pro-inflammatory mediators. This is achieved, in part, through the suppression of the NF-κB and JNK signaling pathways in activated microglial cells.

Diagram of β-Asarone's Neuroprotective Signaling Pathways

Caption: Signaling pathways modulated by β-asarone to exert its neuroprotective effects.

Experimental Protocols for Assessing Neuroprotective Activity

This protocol describes a method to evaluate the neuroprotective effect of β-asarone against amyloid-beta (Aβ)-induced cytotoxicity in a neuronal cell line, such as PC12 or SH-SY5Y cells.

Materials:

-

Neuronal cell line (e.g., PC12 or SH-SY5Y)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

-

β-asarone stock solution (dissolved in DMSO)

-

Amyloid-beta (Aβ) peptide (e.g., Aβ₁₋₄₂)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

β-Asarone Pre-treatment: The following day, treat the cells with various concentrations of β-asarone (e.g., 10, 50, 100 µM) for 2 hours. Include a vehicle control group treated with the same concentration of DMSO.

-

Aβ-induced Cytotoxicity: After the pre-treatment, add Aβ peptide to the wells to a final concentration known to induce cytotoxicity (e.g., 10 µM Aβ₁₋₄₂).

-

Incubation: Incubate the plates for an additional 24-48 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).

This protocol outlines the use of the Morris Water Maze (MWM) test to assess the effect of β-asarone on learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and wild-type littermates

-

β-asarone

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Morris Water Maze apparatus (circular pool, platform, tracking software)

Procedure:

-

Animal Grouping and Treatment: Randomly divide the transgenic mice into a vehicle control group and β-asarone treatment groups (e.g., 20, 40 mg/kg/day). Administer β-asarone or vehicle daily via oral gavage for a specified period (e.g., 3 months).

-

Morris Water Maze Test:

-

Acquisition Phase (4-5 days): Conduct 4 trials per day for each mouse. In each trial, place the mouse in the water at one of four starting positions, facing the wall of the pool. Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform. Allow the mouse to remain on the platform for 15-30 seconds. Record the escape latency (time to find the platform) and path length.

-

Probe Trial (Day after last acquisition day): Remove the platform from the pool and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis: Analyze the escape latency and path length during the acquisition phase to assess learning. Analyze the time spent in the target quadrant during the probe trial to assess memory retention.

Anti-inflammatory Activities of β-Asarone

Chronic inflammation is a key contributor to a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. β-asarone has emerged as a potent anti-inflammatory agent, capable of suppressing the production of pro-inflammatory mediators.[5]

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of β-asarone are primarily mediated through the inhibition of the NF-κB signaling pathway . In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2). β-asarone has been shown to inhibit the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.

Diagram of β-Asarone's Anti-inflammatory Mechanism

Caption: β-Asarone inhibits the NF-κB signaling pathway by preventing IκB degradation.

Experimental Protocols for Assessing Anti-inflammatory Activity

This protocol describes the evaluation of β-asarone's ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and penicillin-streptomycin

-

β-asarone stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of β-asarone (e.g., 10, 50, 100 µM) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement:

-

Collect the cell culture supernatants.

-

Mix 50 µL of supernatant with 50 µL of Griess reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Cytokine Measurement:

-

Use the collected supernatants to measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Quantify the levels of NO, TNF-α, and IL-6 and compare the treated groups to the LPS-only control.

This protocol details the use of an LPS-induced sepsis model in mice to evaluate the in vivo anti-inflammatory effects of β-asarone.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

β-asarone

-

Vehicle (e.g., saline with 0.5% Tween 80)

-

LPS from E. coli

-

ELISA kits for serum TNF-α and IL-6

Procedure:

-

Animal Grouping and Treatment: Randomly divide the mice into groups: vehicle control, LPS only, and LPS + β-asarone (at different doses, e.g., 25, 50 mg/kg).

-

β-Asarone Administration: Administer β-asarone or vehicle intraperitoneally (i.p.) 1 hour before LPS injection.

-

LPS Challenge: Induce sepsis by injecting LPS (e.g., 10 mg/kg, i.p.).

-

Sample Collection: At a specific time point after LPS injection (e.g., 2 or 6 hours), collect blood via cardiac puncture and euthanize the mice.

-

Cytokine Analysis: Separate the serum from the blood and measure the levels of TNF-α and IL-6 using ELISA kits.

-

Data Analysis: Compare the serum cytokine levels between the different treatment groups.

Anticancer Activities of β-Asarone

β-asarone has demonstrated promising anticancer properties against various types of cancer, including colon, gastric, and bladder cancer, by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis.[6][7][8]

Mechanistic Insights into Anticancer Action

The anticancer effects of β-asarone are attributed to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, and apoptosis:

-

Induction of Apoptosis: β-asarone has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[9] This involves the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), leading to the release of cytochrome c from the mitochondria and the activation of caspases.[9]

-

Cell Cycle Arrest: β-asarone can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. For instance, it has been reported to induce G2/M phase arrest in gastric cancer cells.[8]

-

Inhibition of Metastasis: β-asarone can suppress the invasion and migration of cancer cells by modulating the expression of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT) markers.[10]

Table 1: IC₅₀ Values of β-Asarone in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| LoVo | Colon Cancer | ~50-100 | [9] |

| HCT116 | Colon Cancer | ~250-500 | [6] |

| SGC-7901 | Gastric Cancer | ~120-240 | [7] |

| BGC-823 | Gastric Cancer | ~120-240 | [7] |

| MKN-28 | Gastric Cancer | ~120-240 | [7] |

| 253J | Bladder Cancer | 684 (24h) | [8] |

| 5637 | Bladder Cancer | 982 (24h) | [8] |

| SH-SY5Y | Neuroblastoma | >100 | [11] |

Experimental Protocols for Assessing Anticancer Activity

This section provides protocols for evaluating the cytotoxic and pro-apoptotic effects of β-asarone on cancer cells.

A. Cell Viability Assay (MTT Assay):

Procedure: (Follow the protocol described in section 2.2.1, using cancer cell lines instead of neuronal cells).

B. Apoptosis Assay (Annexin V-FITC/PI Staining):

Materials:

-

Cancer cell line

-

β-asarone

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cancer cells in a 6-well plate and treat with different concentrations of β-asarone for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative cells: Live cells

-

Annexin V-positive/PI-negative cells: Early apoptotic cells

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells

-

This protocol describes the evaluation of β-asarone's antitumor activity in a subcutaneous xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or NOD/SCID)

-

Human cancer cell line

-

Matrigel (optional)

-

β-asarone

-

Vehicle

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Treatment: Administer β-asarone or vehicle to the respective groups daily via oral gavage or intraperitoneal injection.

-

Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups.

Conclusion and Future Directions

β-asarone, a key bioactive compound from Acorus calamus, exhibits a remarkable range of biological activities, with its neuroprotective, anti-inflammatory, and anticancer effects being particularly noteworthy. This technical guide has provided a comprehensive overview of these activities, delving into the underlying molecular mechanisms and offering detailed experimental protocols to facilitate further investigation. The modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK underscores the therapeutic potential of β-asarone in a variety of disease contexts.

However, it is imperative to acknowledge the existing concerns regarding the toxicity of β-asarone. Future research should focus on establishing a clear therapeutic window and exploring strategies to mitigate its potential adverse effects. This could involve the development of novel drug delivery systems, the synthesis of less toxic analogs, or the use of β-asarone in combination with other therapeutic agents to enhance efficacy and reduce required dosages. Further in-depth preclinical and, eventually, clinical studies are warranted to fully elucidate the therapeutic utility of β-asarone and pave the way for its potential translation into novel treatments for a range of human diseases.

References

-

Lim, H. W., Kumar, H., Kim, B. W., More, S. V., Kim, I. W., Choi, D. K. (2014). β-Asarone (cis-2,4,5-trimethoxy-1-allyl phenyl), attenuates pro-inflammatory mediators by inhibiting NF-κB signaling and the JNK pathway in LPS activated BV-2 microglia cells. Food and Chemical Toxicology, 72, 265-272. [Link]

-

Balakrishnan, R., Cho, D. Y., Kim, I. S., Seol, S. H., Choi, D. K. (2022). Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders. Antioxidants, 11(2), 281. [Link]

-

Geng, Y., Li, C., Liu, J., Xing, G., Zhou, L., Dong, M., Li, X., Niu, Y. (2010). Beta-asarone improves cognitive function by suppressing neuronal apoptosis in the hippocampus of amyloid-beta 1-42-induced Alzheimer's disease-like rats. European Journal of Pharmacology, 648(1-3), 100-107. [Link]

-

Uebel, T., Hermes, L., Haupenthal, S., Müller, L., Esselen, M., & Lampen, A. (2021). α-Asarone, β-asarone, and γ-asarone: Current status of toxicological evaluation. Journal of Applied Toxicology, 41(8), 1166-1179. [Link]

-

Chellian, R., Pandy, V., & Mohamed, Z. (2017). Pharmacology and toxicology of α- and β-Asarone: A review of preclinical evidence. Phytomedicine, 32, 41-58. [Link]

-

Liu, L., Wang, Y., Zhang, J., & Wang, S. (2019). β-asarone induces LoVo colon cancer cell apoptosis by up-regulation of caspases through a mitochondrial pathway in vitro and in vivo. Asian Pacific Journal of Cancer Prevention, 13(10), 5291-5298. [Link]

-

Wu, H. S., Zhao, D. X., Wei, C. H., & Zhang, W. D. (2015). β-asarone inhibits gastric cancer cell proliferation. Molecular Medicine Reports, 12(4), 5255-5261. [Link]

-

Zou, X., Liu, S. L., Zhou, J. Y., Wu, J., & Ling, J. (2012). Beta-asarone induces LoVo colon cancer cell apoptosis by up-regulation of caspases through a mitochondrial pathway in vitro and in vivo. Asian Pacific journal of cancer prevention : APJCP, 13(10), 5291–5298. [Link]

-

Liu, Y., Zhang, Y., & Zheng, X. (2021). β-asarone suppresses HCT116 colon cancer cell proliferation and liver metastasis in part by activating the innate immune system. Oncology Letters, 21(5), 1-9. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

Bio-Rad Laboratories. (n.d.). Western Blot Protocol. [Link]

-

Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

-

The Jackson Laboratory. (n.d.). Subcutaneous Tumor Xenografts. [Link]

-

Xiao, B., Huang, X., Wang, Q., & Wu, Y. (2020). Beta-Asarone Alleviates Myocardial Ischemia-Reperfusion Injury by Inhibiting Inflammatory Response and NLRP3 Inflammasome Mediated Pyroptosis. Biological & pharmaceutical bulletin, 43(7), 1046–1051. [Link]

-

Park, S. Y., Kim, Y. H., & Kim, Y. (2023). β-Asarone Alleviates High-Glucose-Induced Oxidative Damage via Inhibition of ROS Generation and Inactivation of the NF-κB/NLRP3 Inflammasome Pathway in Human Retinal Pigment Epithelial Cells. Antioxidants, 12(7), 1410. [Link]

-

Ning, B., Wu, L., Cao, H., Li, L., & Chen, J. (2024). β-asarone inhibits autophagy by activating the PI3K/Akt/mTOR pathway in a rat model of depression in Parkinson's disease. Behavioural brain research, 466, 114966. [Link]

-

Wang, P., Liu, D., Wu, L., Chen, J., & Li, L. (2019). β-asarone inhibits neuronal apoptosis via the CaMKII/CREB/Bcl-2 signaling pathway in an in vitro model and AβPP/PS1 mice. Journal of natural medicines, 73(3), 529–541. [Link]

-

Chang, L., & Teng, J. (2018). β-asarone prevents Aβ25-35-induced inflammatory responses and autophagy in SH-SY5Y cells: down expression Beclin-1, LC3B and up expression Bcl-2. International journal of clinical and experimental medicine, 11(10), 10427–10435. [Link]

-

Zou, X., Liu, S. L., Zhou, J. Y., Wu, J., & Ling, J. (2012). Beta-asarone induces LoVo colon cancer cell apoptosis by up-regulation of caspases through a mitochondrial pathway in vitro and in vivo. Asian Pacific journal of cancer prevention : APJCP, 13(10), 5291–5298. [Link]

-

Liu, Y., Zhang, Y., & Zheng, X. (2021). β-asarone suppresses HCT116 colon cancer cell proliferation and liver metastasis in part by activating the innate immune system. Oncology Letters, 21(5), 1-9. [Link]

-

Li, Y., Li, J., Wang, Y., & You, Z. (2019). Experimental evidence for use of Acorus calamus (this compound) for cancer chemoprevention. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1871(2), 333-344. [Link]

-

Wu, H. S., Zhao, D. X., Wei, C. H., & Zhang, W. D. (2015). β-asarone inhibits gastric cancer cell proliferation. Molecular medicine reports, 12(4), 5255–5261. [Link]

-

Liu, J., Wang, W., Wang, L., & Wang, X. (2023). β‐this compound inhibits the migration, invasion, and EMT of bladder cancer through activating ER stress. Journal of Biochemical and Molecular Toxicology, 37(8), e23412. [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mmpc.org [mmpc.org]

- 8. researchgate.net [researchgate.net]

- 9. addgene.org [addgene.org]

- 10. researchgate.net [researchgate.net]

- 11. β-asarone prevents Aβ25-35-induced inflammatory responses and autophagy in SH-SY5Y cells: down expression Beclin-1, LC3B and up expression Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological properties of gamma-asarone.

An In-Depth Technical Guide to the Pharmacological Properties of γ-Asarone

Foreword

Gamma-asarone (γ-asarone), an allylic isomer of the phenylpropene class, represents a molecule of significant interest at the intersection of traditional phytomedicine and modern pharmacology.[1][2] Naturally occurring in various plant species, notably those of the Acorus and Asarum genera, it stands apart from its more extensively studied propenylic isomers, α- and β-asarone.[1][2] While the asarone family shares a common chemical backbone, the unique positioning of the allyl side chain in γ-asarone imparts distinct stereochemical and, consequently, pharmacological and toxicological properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the current state of knowledge on γ-asarone. It is designed not as a mere compilation of data, but as a synthesized analysis that underscores mechanistic causality, validates experimental approaches, and grounds its claims in authoritative scientific literature. Our objective is to illuminate the therapeutic potential of γ-asarone while critically evaluating the existing data gaps and safety considerations that must be addressed in future research.

Physicochemical Profile and Isomeric Distinction

Gamma-asarone, chemically 1,2,4-trimethoxy-5-(2-propenyl)benzene, is structurally differentiated from its isomers, α-(trans) and β-(cis)-asarone, by the location of the double bond in its propenyl side chain.[3][4] This seemingly minor structural variance is paramount, as it dictates the molecule's metabolic fate and biological activity. The allylic double bond in γ-asarone is a key site for metabolic activation, a factor that profoundly influences its toxicological profile compared to its propenylic counterparts.[3]

Caption: Chemical structures of α-, β-, and γ-asarone isomers.

Pharmacokinetics: A Knowledge Gap

A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to its development as a therapeutic agent. For this compound isomers, pharmacokinetic data is primarily derived from studies on α- and β-asarone, which indicate poor oral bioavailability and short plasma half-lives in rodent models.[5] The metabolism is largely mediated by cytochrome P450 (CYP) enzymes.[2][5]

However, a significant knowledge gap exists for γ-asarone. Data regarding its specific absorption, distribution, and excretion in animals and humans is largely unavailable.[2] This lack of information is a critical barrier to its clinical translation. The primary metabolite of γ-asarone in vitro is 1'-hydroxy-asarone, which contrasts with the metabolism of its isomers.[3] Future research must prioritize elucidating the full pharmacokinetic profile of γ-asarone to accurately assess its therapeutic window and potential for systemic toxicity.

Core Pharmacological Activities and Mechanisms of Action

Preclinical evidence suggests that asarones possess a broad spectrum of pharmacological activities.[6][7][8] While much of this research has focused on α- and β-isomers, the findings provide a foundational framework for investigating γ-asarone.

Neuropharmacological Effects

Asarones are known to modulate neurotransmitter systems, particularly by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[9][10] This interaction with GABAergic systems is believed to underlie the sedative, anxiolytic, and anticonvulsant effects reported for this compound-containing plant extracts.[9][10] Furthermore, asarones have demonstrated neuroprotective properties by mitigating oxidative stress, neuroinflammation, and abnormal protein accumulation, which are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's.[6][9][11]

Anti-inflammatory and Antioxidant Properties

A significant component of γ-asarone's therapeutic potential lies in its anti-inflammatory and antioxidant activities.[12] Mechanistic studies on asarones reveal an ability to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[9][13] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[14]

Concurrently, asarones can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9] Nrf2 is a master regulator of the cellular antioxidant response, upregulating the expression of protective enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[9] This dual action of suppressing inflammation while bolstering antioxidant defenses makes γ-asarone a compelling candidate for diseases with an underlying inflammatory and oxidative stress component.

Caption: Proposed anti-inflammatory mechanism of γ-asarone via NF-κB inhibition.

Anticancer Potential

Emerging evidence points to the anticancer activities of asarones.[15] Studies on β-asarone have shown that it can inhibit the proliferation of various cancer cell lines, including colon and gastric cancer, and induce apoptosis (programmed cell death).[16][17] The proposed mechanisms include the suppression of signaling pathways involved in cell survival and metastasis, such as the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[15] While direct evidence for γ-asarone is less abundant, its structural similarity suggests that it warrants investigation as a potential antiproliferative agent.

Cardioprotective Effects

Recent studies have highlighted the cardioprotective potential of α-asarone against chemically-induced myocardial injury.[18][19][20] The protective mechanism involves the reduction of cardiac damage markers (Creatine Kinase-MB, Troponin I), mitigation of oxidative stress by boosting antioxidant enzyme activity (CAT, SOD), and downregulation of inflammatory cytokines (TNF-α, IL-1β) in cardiac tissue.[19][20] These findings suggest a potential role for asarones, including the gamma isomer, in protecting cardiovascular health.

Toxicology and Safety Profile: A Critical Consideration

The therapeutic development of any compound is contingent upon a thorough evaluation of its safety. For the this compound isomers, this is an area of significant concern.

| Isomer | Key Toxicological Findings | Regulatory Status |

| α-Asarone | Associated with cardiotoxicity, hepatotoxicity, and reproductive toxicity.[1] Potential mutagenicity and carcinogenicity.[1][2] | Use is restricted or recommendations for limited use have been published due to data limitations.[1] |

| β-Asarone | Considered the most toxic isomer.[21] Known carcinogen in rodents, with demonstrated genotoxic and mutagenic properties.[21][22] Associated with hepatotoxicity and cardiac toxicity.[2][23] | Use is restricted or banned in many regions; exposure limits from herbal products are established.[1][21] |

| γ-Asarone | Toxicodynamic profile is largely unknown.[1][2][3] Some comparative studies have found it to be non-mutagenic in contrast to its isomers.[3] Data on carcinogenicity and other chronic toxicities are lacking.[1][3] | Not directly addressed by most regulatory bodies due to a limited data situation.[1][2] |

Table 1: Comparative Toxicology of this compound Isomers

The primary concern with α- and β-asarone is their classification as potential carcinogens and hepatotoxins.[1][2][22] This has led to restrictions on their use in food and medicine in many countries.[1] In stark contrast, the toxicological profile of γ-asarone is poorly defined.[1][2] Crucially, some studies have demonstrated that γ-asarone is not mutagenic in the Ames fluctuation assay, a standard test for identifying genotoxic potential.[3] This finding is of profound importance, as it suggests γ-asarone may possess a more favorable safety profile than its isomers. However, the absence of comprehensive long-term toxicity and carcinogenicity data means that its safety in humans remains unproven.[1][2]

Standardized Experimental Protocol: In Vitro Cytotoxicity Assessment

To ensure the reproducibility and validity of research into γ-asarone's anticancer potential, standardized protocols are essential. The following describes a self-validating workflow for assessing cytotoxicity using the MTT assay.

Objective: To determine the dose-dependent cytotoxic effect of γ-asarone on a human cancer cell line (e.g., HCT116 colon cancer cells).[16]

Methodology:

-

Cell Culture and Seeding:

-

Culture HCT116 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin-EDTA during the logarithmic growth phase.

-

Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion (viability should be >95%).

-

Seed 5 x 10³ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of γ-asarone in DMSO.

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500 µM). Ensure the final DMSO concentration in all wells is ≤0.1% to prevent solvent-induced toxicity.

-

Include "vehicle control" wells (media + 0.1% DMSO) and "untreated control" wells (media only).

-

Replace the media in the wells with the prepared γ-asarone dilutions and controls. Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT tetrazolium salt into purple formazan crystals.

-

Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_control) * 100.

-

Plot the dose-response curve (Viability % vs. Concentration) and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Caption: Workflow for assessing γ-asarone cytotoxicity via MTT assay.

Conclusion and Future Directions

Gamma-asarone is a pharmacologically active phenylpropene with demonstrated potential in several therapeutic areas, including neuroprotection, anti-inflammation, and oncology. Its most significant feature may be a potentially improved safety profile compared to its carcinogenic isomers, α- and β-asarone, although this requires substantial further investigation.[3]

The path toward any clinical application for γ-asarone is contingent on addressing several critical research gaps:

-

Comprehensive Toxicology: Long-term carcinogenicity and chronic toxicity studies in animal models are imperative to establish a definitive safety profile.

-

Pharmacokinetic Characterization: A full ADME profile in preclinical models is necessary to understand its bioavailability, distribution, and metabolic fate.

-

Mechanism of Action: While pathways like NF-κB and Nrf2 have been implicated for asarones generally, the specific molecular targets of γ-asarone need to be identified and validated.[9]

-

Human Studies: The efficacy and safety of γ-asarone in humans are entirely unknown and must be the ultimate goal of a structured, phased research program.[1][2]

References

-

Uebel, T., Hermes, L., Haupenthal, S., & Müller, L. (2020). α-Asarone, β-asarone, and γ-asarone: Current status of toxicological evaluation. Journal of Applied Toxicology. [Link]

-

Uebel, T., Hermes, L., Haupenthal, S., & Müller, L. (2020). α‐this compound, β‐this compound, and γ‐this compound: Current status of toxicological evaluation. ResearchGate. [Link]

-

Sciencemadness Discussion Board. (2005). B-asarone Synthesis. Sciencemadness.org. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

-

Berg, K., et al. (2016). Chemical structures of the three tested this compound isomers. ResearchGate. [Link]

-

Manoharan, S., et al. (n.d.). Experimental evidence for use of Acorus calamus (this compound) for cancer chemoprevention. ScienceDirect. [Link]

-

Uebel, T., & Esselen, M. (2019). In vitro combinatory cytotoxicity of hepatocarcinogenic this compound isomers and flavonoids. PubMed. [Link]

-

Zhu, L., et al. (2015). Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products. Frontiers in Pharmacology. [Link]

-

European Commission. (2002). Opinion of the Scientific Committee on Food on the presence of β-asarone in flavourings and other food ingredients with flavouring. European Commission. [Link]

-

Pages, N., et al. (2022). Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). gamma-Asarone. PubChem. [Link]

-

Pages, N., et al. (2022). Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders. PubMed. [Link]

-

Pages, N., et al. (2022). Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders. MDPI. [Link]

-

Varma, P. N., & Ram, A. (2005). A Mild and Convenient Procedure for the Conversion of Toxic Beta-Asarone Into Rare Phenylpropanoids: 2,4,5-trimethoxycinnamaldehyde and Gamma-Asarone. PubMed. [Link]

-

Patsnap Synapse. (2024). What is this compound used for? Patsnap Synapse. [Link]

-

Radwan, A. (2024). Therapeutic Effects of this compound Species in Alleviating Oxidative Stress and Regulating Cell Death Pathways for Managing Diseases. ResearchGate. [Link]

-

Liu, L., et al. (2018). β-asarone suppresses HCT116 colon cancer cell proliferation and liver metastasis in part by activating the innate immune system. PubMed Central. [Link]

-

Wang, Z. J., et al. (2019). Anti-inflammatory treatment with β-asarone improves impairments in social interaction and cognition in MK-801 treated mice. PubMed. [Link]

-

Al-Snafi, A. E. (2024). Cardioprotective Effects of α-Asarone Against Hexavalent Chromium-Induced Oxidative Damage in Mice. PubMed. [Link]

-

Tao, Y., et al. (2021). β-asarone blocks GC cells in the cell cycle G2/M phase as well as... ResearchGate. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2016). Anti-inflammatory and central and peripheral anti-nociceptive activities of α-asarone... ResearchGate. [Link]

-

Yang, Y., et al. (2013). The chemical structure of β-Asarone. ResearchGate. [Link]

-